
3-Bromopropanal
Overview
Description
3-Bromopropanal (C₃H₅BrO) is a brominated aldehyde with a molecular weight of 136.98 g/mol and CAS number 65032-54-4 . Its structure features a three-carbon chain with a bromine atom at the terminal carbon and an aldehyde group (-CHO) at the first carbon (IUPAC name: this compound). Quantum chemical calculations (DFT-B3LYP/6-31G*) confirm its planar geometry, with a bond length of 1.21 Å for the C=O group and 1.93 Å for the C-Br bond, reflecting moderate polarity .
Synthesis:
this compound is synthesized via two primary routes:
TEMPO Oxidation: Catalytic oxidation of 3-chloropropanol using [bis(acetoxy)iodo]benzene (BAIB) as an oxidant .
HCl Addition to Acrolein: Direct addition of HCl to acrolein yields this compound after bromination .
Reactivity and Stability:
The aldehyde group is highly reactive, making this compound prone to oligomerization and decomposition under prolonged storage or heating. Stabilization strategies include using acetal-protected forms (e.g., this compound dioxolane) during synthetic steps to prevent undesired side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropanal can be synthesized through several methods. One common method involves the bromination of propanal (propanal is a three-carbon aldehyde) using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the third carbon.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine or hydrobromic acid in the presence of a suitable catalyst to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromopropanoic acid.
Reduction: It can be reduced to 3-bromopropanol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromopropanoic acid.
Reduction: 3-Bromopropanol.
Substitution: Depending on the nucleophile, products can include 3-hydroxypropanal or 3-aminopropanal.
Scientific Research Applications
3-Bromopropanal (C3H5BrO) is a brominated aldehyde with diverse applications in scientific research, organic synthesis, and medicinal chemistry. It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity, stemming from the aldehyde and bromine moieties, allows it to form covalent bonds with nucleophiles, making it useful in different chemical reactions.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- This compound serves as a crucial intermediate in synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.
- It is utilized as a reagent in synthesizing α-bromo enaminones .
Biology
- The compound is employed in biochemical studies to probe enzyme mechanisms and metabolic pathways.
- This compound can act as a substrate for specific enzymes, influencing metabolic processes.
Medicine
- This compound is a building block in synthesizing potential therapeutic agents.
- Derivatives of this compound have been explored for potential therapeutic properties in treating cancer and bacterial infections.
Industry
- It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Synthesis of this compound
This compound is synthesized through different methods, primarily via the bromination of propanal.
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Bromination of Propanal | Bromine, Catalyst | Controlled environment | High |
Dess-Martin Oxidation | 3-Bromo-1-propanol, Dess-Martin Reagent | Room temperature | Variable |
PCC Oxidation | 3-Bromo-1-propanol, PCC | Reflux | Low |
This compound has been utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its reactivity as an aldehyde allows it to form covalent bonds with nucleophiles, facilitating various biochemical reactions. Studies indicate that it can act as a substrate for specific enzymes, influencing metabolic processes.
Enzyme Inhibition
- Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways.
- It has been studied for its effects on aldehyde dehydrogenases and other related enzymes, demonstrating potential implications in drug metabolism and detoxification processes.
Synthesis of Bioactive Compounds
- It serves as a building block in the synthesis of various bioactive compounds.
- For example, derivatives of this compound have been explored for their potential therapeutic properties in treating diseases such as cancer and bacterial infections.
Case Studies
- A study examined the complexation behavior of this compound derivatives with metal ions, revealing potential applications in coordination chemistry and catalysis.
- Another investigation focused on the reactivity of this compound with aniline derivatives to synthesize α-bromo enaminones, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromopropanal involves its reactivity as an aldehyde and a brominated compound. It can form covalent bonds with nucleophiles, making it useful in various chemical reactions. The bromine atom enhances its reactivity, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Brominated Aldehydes
- Key Difference : The position of bromine (C3 vs. C2) and substituents (aldehyde vs. CF₃) dictate reactivity. This compound’s aldehyde enables nucleophilic additions, while 2-bromo-3,3,3-trifluoropropane’s CF₃ group facilitates cross-coupling .
Brominated Acetals (Protected Forms)
- Comparison : Acetals like 3-bromo-1,1-dimethoxypropane are inert toward nucleophiles, unlike this compound. This makes them ideal for multi-step syntheses where aldehyde reactivity must be controlled .
Brominated Amides
Compound | Molecular Formula | Functional Groups | Reactivity/Solubility | Applications |
---|---|---|---|---|
3-Bromopropanamide | C₃H₆BrNO | Amide, C-Br | Hydrogen-bonding capability; slower hydrolysis | Potential peptide synthesis |
- Key Difference : The amide group (-CONH₂) in 3-bromopropanamide enhances solubility in polar solvents compared to this compound. However, the amide’s reduced electrophilicity limits its use in alkylation .
Brominated Carboxylic Acids
Compound | Molecular Formula | Functional Groups | Key Properties | Applications |
---|---|---|---|---|
3-(3-Bromophenyl)propanoic acid | C₉H₉BrO₂ | Carboxylic acid, C-Br | Aromatic ring enhances stability | Pharmaceutical intermediates |
- Comparison : The carboxylic acid group enables salt formation and metal coordination, unlike this compound. These derivatives are used in drug discovery for their bioactivity .
Brominated Alkanes
Compound | Molecular Formula | Functional Groups | Reactivity | Applications |
---|---|---|---|---|
1-Bromopropane | C₃H₇Br | C-Br | SN2 nucleophilic substitution | Solvent, degreasing agent |
- Key Difference : 1-Bromopropane lacks the aldehyde group, making it less reactive toward nucleophiles but more volatile. It is industrially significant as a solvent .
Research Findings and Contradictions
Reduction Methods :
Stability : While this compound decomposes via elimination, its acetal derivatives (e.g., 3-bromo-1,1-dimethoxypropane) remain stable, highlighting the importance of protective strategies .
Biological Activity
3-Bromopropanal (C3H5BrO) is a brominated aldehyde notable for its diverse applications in biochemical research, organic synthesis, and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is synthesized through various methods, primarily by the bromination of propanal. The following table summarizes key synthesis routes:
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Bromination of Propanal | Bromine, Catalyst | Controlled environment | High |
Dess-Martin Oxidation | 3-Bromo-1-propanol, Dess-Martin Reagent | Room temperature | Variable |
PCC Oxidation | 3-Bromo-1-propanol, PCC | Reflux | Low |
Biological Activity
Enzyme Mechanisms and Metabolic Pathways
This compound has been utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its reactivity as an aldehyde allows it to form covalent bonds with nucleophiles, facilitating various biochemical reactions. Studies indicate that it can act as a substrate for specific enzymes, influencing metabolic processes.
Case Studies:
-
Enzyme Inhibition:
- Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on aldehyde dehydrogenases and other related enzymes, demonstrating potential implications in drug metabolism and detoxification processes.
-
Synthesis of Bioactive Compounds:
- It serves as a building block in the synthesis of various bioactive compounds. For example, derivatives of this compound have been explored for their potential therapeutic properties in treating diseases such as cancer and bacterial infections.
The mechanism of action of this compound primarily involves its electrophilic nature due to the presence of the bromine atom. This enhances its reactivity in nucleophilic substitution reactions. The following pathways illustrate its interactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
- Oxidation: It can be oxidized to form 3-bromopropanoic acid, which may exhibit different biological activities.
- Reduction: Reduction reactions yield 3-bromopropanol, another compound with distinct biological properties.
Research Findings
Recent studies have highlighted the biological implications of this compound:
- A study published in Dalton Transactions examined the complexation behavior of this compound derivatives with metal ions, revealing potential applications in coordination chemistry and catalysis .
- Another investigation focused on the reactivity of this compound with aniline derivatives to synthesize α-bromo enaminones, showcasing its utility in organic synthesis .
Comparative Analysis
When compared to similar compounds such as 3-chloropropanal and propanal, this compound exhibits unique reactivity due to the presence of the bromine atom. This distinction allows it to participate in more diverse chemical reactions.
Compound | Structure | Reactivity |
---|---|---|
This compound | C3H5BrO | High electrophilicity |
3-Chloropropanal | C3H5ClO | Moderate electrophilicity |
Propanal | C3H6O | Lower reactivity |
Q & A
Q. Basic: What experimental techniques are recommended to verify the molecular structure of 3-Bromopropanal?
Answer:
To confirm the molecular structure of this compound, combine spectroscopic analysis with computational validation:
- Spectroscopy : Use ¹H/¹³C NMR to identify characteristic peaks (e.g., aldehyde proton at ~9-10 ppm, bromine-coupled CH₂ groups). IR spectroscopy can confirm the aldehyde C=O stretch (~1720 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (136.9752 g/mol) via high-resolution MS and fragmentation patterns .
- Computational Validation : Compare experimental data with DFT-B3LYP/6-31G *-optimized geometry (bond lengths, angles) and vibrational frequencies. The SDF/MOL file from quantum calculations provides a baseline for structural alignment .
Property | Value/Descriptor |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₃H₅BrO |
SMILES | BrCCC=O |
InChIKey | WGKZCFPJVPNRAV-UHFFFAOYSA-N |
Q. Basic: What are common challenges in synthesizing high-purity this compound, and how can they be addressed?
Answer:
Key challenges include aldehyde oxidation and bromine displacement side reactions :
- Purity Control : Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation to carboxylic acids. Monitor reaction progress via GC-MS or HPLC .
- Byproduct Mitigation : Optimize stoichiometry to avoid over-bromination. Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Intermediate Trapping : Stabilize reactive intermediates (e.g., enolates) using low-temperature conditions (-78°C) .
Q. Advanced: How can researchers analyze the electronic properties of this compound for reactivity predictions?
Answer:
Use quantum chemical calculations to map electronic properties:
- HOMO/LUMO Analysis : The HOMO (highest occupied molecular orbital) indicates nucleophilic sites (e.g., aldehyde oxygen), while the LUMO (lowest unoccupied) highlights electrophilic regions (e.g., β-carbon adjacent to Br). DFT-B3LYP/6-31G* calculations provide orbital energy gaps (~6-8 eV) to predict charge-transfer interactions .
- Electrostatic Potential (ESP) Maps : Visualize electron-rich/poor regions to design site-specific reactions (e.g., SN2 bromine displacement) .
Q. Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Answer:
Address discrepancies through methodological cross-validation :
- Experimental Replication : Use bomb calorimetry for direct ΔHf measurement and compare with values derived from gas-phase IR spectroscopy or mass spectrometry .
- Computational Benchmarking : Recalculate thermodynamic properties using higher-level theories (e.g., CCSD(T)) and larger basis sets (e.g., aug-cc-pVTZ) to assess systematic errors in DFT methods .
- Literature Meta-Analysis : Apply the FINER criteria to evaluate data quality: feasibility, novelty, ethical reporting, and relevance to existing models .
Q. Advanced: What experimental designs are optimal for studying the reaction mechanisms of this compound in nucleophilic substitutions?
Answer:
Combine kinetic studies with isotopic labeling and computational modeling:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., DCCC=O) to identify rate-determining steps (e.g., C-Br bond cleavage) .
- DFT Transition State Analysis : Map energy profiles for SN2 vs. SN1 pathways. The B3LYP/6-31G* method predicts activation energies and steric effects .
- In Situ Monitoring : Employ Raman spectroscopy or stopped-flow UV-Vis to capture transient intermediates (e.g., carbocations) .
Q. Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- Chromatography : Use GC-FID or HPLC-UV with a polar column (e.g., C18) to separate impurities.
- Elemental Analysis (EA) : Confirm C/H/Br/O composition within ±0.3% of theoretical values .
- Melting Point Depression : Compare observed purity-adjusted melting points with literature values .
Q. Advanced: What strategies mitigate decomposition of this compound during storage?
Answer:
- Stabilization : Add radical inhibitors (e.g., BHT) and store in amber vials at -20°C under inert gas.
- Degradation Monitoring : Track aldehyde oxidation via FTIR (loss of C=O peak) and ¹H NMR (appearance of carboxylic acid signals) .
- Accelerated Aging Studies : Use Arrhenius models (40-60°C) to predict shelf life under standard conditions .
Q. Advanced: How can computational models predict the environmental fate of this compound?
Answer:
- QSPR Models : Corrogate logP (octanol-water partition coefficient) and biodegradation half-lives using molecular descriptors (e.g., polar surface area, van der Waals volume) .
- Atmospheric Lifetime Estimation : Calculate OH radical reaction rates via DFT-derived transition states .
Q. Basic: What safety protocols are critical when handling this compound in lab settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Follow halogenated waste guidelines (EPA/DOT) to prevent environmental release .
Q. Advanced: How to design a systematic review on the applications of this compound in organic synthesis?
Answer:
- Search Strategy : Use PRISMA guidelines to query databases (SciFinder, Reaxys) with keywords: This compound, cross-coupling, aldol reactions.
- Data Extraction : Tabulate yields, solvents, catalysts, and side reactions. Assess bias via Cochrane Risk-of-Tool .
- Meta-Analysis : Apply random-effects models to compare reaction efficiencies across studies .
Properties
IUPAC Name |
3-bromopropanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZCFPJVPNRAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499350 | |
Record name | 3-Bromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-54-4 | |
Record name | 3-Bromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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